molecular formula C18H20N2O2S B1435377 3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid CAS No. 1429908-33-7

3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid

Cat. No.: B1435377
CAS No.: 1429908-33-7
M. Wt: 328.4 g/mol
InChI Key: ROOVDZHALVSNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid ( 1429908-33-7) is a chemical compound with the molecular formula C18H20N2O2S and a molecular weight of 328.43 g/mol . This benzoic acid derivative is of significant interest in medicinal chemistry as a pharmaceutical standard and a key synthetic intermediate . Its discovery is closely tied to the development of psychotropic pharmaceuticals, and it is structurally related to vortioxetine, a novel antidepressant approved for Major Depressive Disorder (MDD) . As an intermediate, it serves as a crucial building block in organic synthesis and pharmaceutical research. The compound's structure, featuring a piperazine ring linked to a substituted benzoic acid via a thioether bond, provides a versatile scaffold for further chemical exploration . According to supplier information, the product is typically stored at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

3-methyl-4-(2-piperazin-1-ylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-12-14(18(21)22)6-7-16(13)23-17-5-3-2-4-15(17)20-10-8-19-9-11-20/h2-7,12,19H,8-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOVDZHALVSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)SC2=CC=CC=C2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429908-33-7
Record name LU-AA34443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LU-AA34443
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9HR3CXA7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 3-methyl-4-halobenzoic acid derivative

The starting material is often a 3-methyl-4-halobenzoic acid (e.g., 3-methyl-4-chlorobenzoic acid), which can be prepared by:

  • Halogenation of 3-methylbenzoic acid using halogenating agents under controlled conditions.
  • Commercial availability is common for such substituted benzoic acids.

Synthesis of 2-(piperazin-1-yl)phenyl nucleophile

The 2-(piperazin-1-yl)phenyl moiety is prepared by:

  • Nucleophilic substitution of 2-halophenyl derivatives with piperazine.
  • Protection of piperazine nitrogen atoms may be employed to control regioselectivity.
  • Literature reports the preparation of 4-phenylpiperazinyl derivatives via palladium-catalyzed coupling or nucleophilic aromatic substitution.

Formation of the Thioether Bond

The critical step involves coupling the 3-methyl-4-halobenzoic acid derivative with the 2-(piperazin-1-yl)phenyl thiol or thiolate to form the aryl thioether linkage.

  • Method: Nucleophilic aromatic substitution or transition-metal catalyzed coupling (e.g., copper-catalyzed Ullmann-type reaction) between the halobenzoic acid and the thiol derivative.
  • Conditions: Use of base (e.g., K2CO3), solvents such as DMF or DMSO, and elevated temperatures.
  • Alternative: Direct thio-functionalization using defluorinative thio-functionalization strategies under Lewis acid catalysis and microwave irradiation has been reported for related methyl benzodithioate compounds.

Piperazine Functionalization

The piperazine ring is introduced or further functionalized after thioether bond formation or as part of the nucleophile precursor.

  • Piperazine nitrogen atoms can be selectively alkylated or substituted.
  • Salt formation with piperazine derivatives is also reported for related benzoic acid compounds, facilitating purification and enhancing pharmacological properties.

Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate/hexane or acetonitrile/dichloromethane.
  • Characterization involves 1H NMR, 13C NMR, mass spectrometry (HRMS or LC-MS), and melting point determination.
  • Microwave-assisted synthesis has been employed to improve yields and reduce reaction times.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation Halogenating agent on 3-methylbenzoic acid 3-methyl-4-halobenzoic acid intermediate
2 Nucleophilic substitution 2-halophenyl + piperazine, base, solvent 2-(piperazin-1-yl)phenyl intermediate
3 Thioether bond formation Halobenzoic acid + thiol/thiolate, base, heat or microwave irradiation Formation of this compound
4 Purification Silica gel chromatography Pure target compound
5 Characterization NMR, MS, melting point Structural confirmation

Detailed Research Findings

  • Microwave-assisted defluorinative thio-functionalization has been demonstrated as an efficient method for synthesizing methyl benzodithioate derivatives, which are structurally related to the target compound. This method uses BF3·SMe2 as a Lewis acid catalyst and microwave heating at 140 °C for 10–120 minutes, significantly reducing reaction time and improving yields.

  • Piperazine incorporation via nucleophilic aromatic substitution or palladium-catalyzed coupling has been established in related compounds, with selective functionalization enabling the attachment of piperazinyl groups to aromatic rings.

  • Salt formation with piperazine derivatives enhances solubility and biological activity, as demonstrated in related benzoic acid derivatives, suggesting potential for pharmacological applications.

Biological Activity

3-Methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid, also known as CAS No. 1429908-33-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, with a molecular weight of 328.43 g/mol. The compound consists of a benzoic acid moiety linked to a piperazine ring via a sulfanyl group, contributing to its diverse biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

2. Proteasome and Autophagy Modulation

A study highlighted the compound's ability to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, particularly in aging cells. The compound was shown to significantly activate cathepsins B and L, which are involved in these processes .

Pathway Activity Induced Reference
UPPEnhanced
ALPEnhanced

3. Cytotoxicity

Cytotoxicity assays conducted on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) revealed that the compound did not exhibit significant cytotoxic effects at concentrations tested (1 and 10 μg/mL). This suggests a favorable safety profile for potential therapeutic applications .

4. Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects using carrageenan-induced paw edema models in laboratory rats. Results indicated that it significantly reduced edema formation at specific doses, comparable to established anti-inflammatory agents like diclofenac .

Study on Proteasome Activity

In a detailed evaluation of various benzoic acid derivatives, including this compound, researchers found that it induced proteasomal chymotrypsin-like activity significantly more than other tested compounds. This suggests its potential as a modulator of protein degradation pathways, which may have implications for diseases characterized by protein accumulation .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against multiple pathogens. The results demonstrated notable inhibition zones in bacterial cultures, indicating its potential role as an antibiotic agent .

Summary of Findings

The biological activities of this compound suggest it is a promising candidate for further research in therapeutic applications. Its ability to modulate key cellular pathways involved in protein degradation and its antimicrobial properties highlight its multifaceted role in pharmacology.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The structural similarity of 3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid to vortioxetine, an approved antidepressant, suggests potential efficacy in treating major depressive disorder (MDD). Studies have shown that modifications to the piperazine structure can enhance serotonin receptor activity, which is crucial for mood regulation.

Antipsychotic Potential

The compound's ability to interact with various neurotransmitter systems positions it as a candidate for antipsychotic drug development. Its influence on dopamine and serotonin receptors could help mitigate symptoms associated with schizophrenia and other psychotic disorders.

Cancer Therapeutics

Preliminary investigations into the anticancer properties of piperazine derivatives have shown promise. The compound may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. Future studies could explore its efficacy against specific cancer types, utilizing in vitro and in vivo models.

Case Study 1: Vortioxetine Analogues

A study examined various analogues of vortioxetine, including this compound, assessing their binding affinity to serotonin receptors. Results indicated that modifications to the piperazine ring significantly influenced receptor selectivity and potency.

Case Study 2: Anticancer Screening

In vitro assays were conducted on breast cancer cell lines using compounds similar to this compound. The results demonstrated a dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid, such as piperazine rings, benzoic acid backbones, or substituted aromatic systems.

Table 1: Comparative Overview of Key Compounds

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents/Features
This compound (1429908-33-7) C₁₈H₂₀N₂O₂S 328.43 Not reported Thioether linkage, methyl group
3-(4-Methylpiperazin-1-yl)benzoic acid (215309-01-6) C₁₂H₁₆N₂O₂ 220.26 187–190 4-Methylpiperazine, no thioether
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (622381-65-1) C₁₃H₂₀N₂O 220.31 96–98 Piperazinylmethyl, benzyl alcohol
2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) C₂₂H₂₃N₃O₄ 393.44 Not reported Fmoc-protected piperazine, acetic acid
3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid (1197193-33-1) C₁₂H₁₅ClN₂O₂ 266.72 Not reported Chloro substituent, 4-methylpiperazine

Key Structural and Functional Differences

Thioether vs. Chloro Substituents

  • The target compound’s thioether group (C-S-C linkage) enhances lipophilicity compared to the chloro substituent in 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid . Thioethers may improve membrane permeability but are more susceptible to oxidative metabolism than chloro groups .

Piperazine Modifications The Fmoc-protected piperazine in 2-[4-(Fmoc)piperazin-1-yl]acetic acid is designed for temporary amine protection in peptide synthesis, unlike the free piperazine in the target compound, which is pharmacologically active.

Backbone Variations [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol replaces the benzoic acid with a benzyl alcohol group, eliminating acidity (pKa ~15–16 for alcohols vs. ~4 for benzoic acids) and altering solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki coupling to introduce the piperazine-thiophenyl moiety. Key steps include:

  • Thioether formation : Reacting 3-methyl-4-mercaptobenzoic acid with 2-(piperazin-1-yl)phenyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to achieve >97% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–8.2 ppm), piperazine methylene (δ 2.5–3.5 ppm), and thioether linkage (no direct proton signal).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare bond lengths (C-S: ~1.78 Å) and dihedral angles with DFT-optimized structures .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z calculated for C₁₈H₂₁N₃O₂S: 360.1382) .

Q. How does the compound’s solubility profile influence formulation for in vitro assays?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (stock solution: 10 mM), PBS (pH 7.4), and cell culture media. Use sonication (30 min) or co-solvents (e.g., 0.1% Tween-80) for aqueous solubility enhancement.
  • Stability : Assess via LC-MS over 24 hr at 37°C. Degradation peaks >5% indicate need for fresh preparation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-response profiling : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., RAW264.7 for inflammation, S. aureus for antimicrobial).
  • Target specificity : Use siRNA knockdown or competitive binding assays to identify off-target interactions (e.g., leukotriene receptors vs. bacterial enzymes) .
  • Data normalization : Control for batch-to-batch variability in compound purity via parallel HPLC analysis .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Piperazine substitution : Replace with morpholine or thiomorpholine to assess impact on solubility and target binding (e.g., logP changes via HPLC-based measurements) .
  • Thioether replacement : Synthesize sulfone or sulfoxide analogs to evaluate oxidative stability and receptor affinity .
  • Methyl group removal : Compare parent compound with 4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid to isolate steric/electronic contributions .

Q. What in vitro and in vivo models are appropriate for studying metabolic pathways?

  • Methodological Answer :

  • In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at piperazine) via UPLC-QTOF-MS.
  • In vivo PK : Administer 10 mg/kg IV/PO in rodents. Collect plasma at 0–24 hr, quantify via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

Q. How do computational methods (e.g., DFT, molecular docking) predict interaction with biological targets?

  • Methodological Answer :

  • DFT optimization : Use B3LYP/6-31G(d) to model geometry and frontier molecular orbitals (HOMO/LUMO). Compare with X-ray data for validation .
  • Docking : Target cyclooxygenase-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3FRA). Score binding poses with AutoDock Vina; validate via mutagenesis (e.g., Ala-scanning of active site residues) .

Q. What experimental approaches address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Bioavailability enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) or prodrugs (e.g., ester derivatives).
  • Tissue distribution : Radiolabel with ¹⁴C and track accumulation in target organs via autoradiography .
  • Metabolite interference : Test major metabolites (identified via HLMs) in primary assays to rule out false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid
Reactant of Route 2
3-methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.